molecular formula C20H23N3O3S B2821637 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1252824-62-6

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2821637
CAS No.: 1252824-62-6
M. Wt: 385.48
InChI Key: UZGRUVUQYDQUIU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core substituted with a butyl group at position 3 and two ketone groups at positions 2 and 2. The acetamide moiety is linked to the thienopyrimidine scaffold via a methylene bridge, with the N-(3-ethylphenyl) group providing steric and electronic modulation.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-5-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-15-8-6-7-14(4-2)12-15/h6-9,11-12,16,18H,3-5,10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPLISXFUSCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a unique thieno[3,2-d]pyrimidin-4-one core structure with a butyl substituent at the 3-position and an acetamide moiety linked to a 3-ethylphenyl group. This structural configuration is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit notable anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. A study found that derivatives of thieno[2,3-d]pyrimidines demonstrated cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer) cell lines .
  • Table 1 summarizes the IC50 values for selected thieno[2,3-d]pyrimidine derivatives against different cancer cell lines:
CompoundCell LineIC50 (μM)
Compound 19MCF-70.94
Compound 19A549Not specified
Compound 15PC-9Not specified
Compound 15PC-3Not specified

These findings suggest that the compound may also possess similar inhibitory effects on cancer cell growth.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties as well. Thieno[3,2-d]pyrimidines are known to interact with biological macromolecules and exhibit antibacterial and antifungal activities. In particular:

  • Compounds with similar structures have shown effectiveness in inhibiting bacterial growth and fungal infections . The specific mechanisms often involve interference with metabolic pathways crucial for pathogen survival.

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes associated with cancer progression or microbial metabolism.
  • Target Binding : Interaction studies indicate binding to specific targets involved in metabolic pathways related to disease states .

Case Studies

Several case studies have highlighted the potential of thieno[3,2-d]pyrimidines in clinical settings:

  • A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, emphasizing the importance of structural diversity in enhancing biological activity .
  • Another investigation focused on structure–activity relationships (SAR), revealing how modifications to the thieno[3,2-d]pyrimidine structure can enhance potency against specific targets .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its functional groups allow for various reactions that can lead to the synthesis of novel compounds with desired properties. For example:

  • Synthesis of Derivatives : The compound can be modified through substitution reactions to create derivatives that may exhibit enhanced biological activity or different chemical properties.

Research has indicated that 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide shows promising biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Anticancer Properties : Investigations into its anticancer potential have shown that it may induce apoptosis in cancer cells through specific molecular interactions .

Medicinal Applications

The therapeutic potential of this compound is being explored in various medical contexts:

  • Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Some studies have suggested that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial effects against certain bacterial strains . This opens avenues for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes related to metabolic diseases.
Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies are needed for clinical applications.
Antimicrobial PropertiesShowed effectiveness against gram-positive bacteria; potential for antibiotic development.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : While structural analogues provide indirect insights, direct pharmacological or kinetic data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence.
  • Key Observations: Thienopyrimidine derivatives generally show higher metabolic stability than benzimidazole-based analogues (e.g., 3ae/3af, ) due to reduced oxidative susceptibility . The N-(3-ethylphenyl)acetamide group’s steric profile may favor selective interactions with hydrophobic binding pockets, as seen in related quinoline derivatives () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization under reflux with acetic acid or DMF .
  • Step 2 : Alkylation at the N3 position using 3-butyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Step 3 : Acetamide coupling via nucleophilic substitution using chloroacetyl chloride and 3-ethylaniline in acetonitrile or DMSO at room temperature .
    • Critical Factors : Solvent polarity (e.g., DMSO enhances nucleophilicity), temperature control to avoid side reactions (e.g., over-oxidation), and stoichiometric ratios (excess alkylating agents improve substitution efficiency) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenyl protons at δ 6.7–7.2 ppm, thienopyrimidine carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (e.g., calculated m/z 454.18) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1240–1260 cm⁻¹ (C-N vibration) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Approach :

  • In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against Gram-positive bacteria); cytotoxicity evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Screening against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measured at 340 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategies :

  • Substituent Variation : Replace the 3-butyl group with branched alkyl chains (e.g., 3-methylbutyl) to enhance lipophilicity and membrane permeability .
  • Aromatic Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenylacetamide moiety to improve target binding (e.g., kinase inhibition) .
    • Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant improvements .

Q. What mechanistic insights explain contradictory data in oxidation/reduction reactions of this compound?

  • Case Study : Discrepancies in oxidation yields (30–70%) may arise from solvent choice:

  • Oxidation : Using H₂O₂ in acidic conditions (H₂SO₄) favors sulfoxide formation, while neutral conditions lead to over-oxidation to sulfones .
  • Reduction : NaBH₄ selectively reduces carbonyl groups, whereas LiAlH₄ may degrade the thienopyrimidine ring .
    • Resolution : Monitor reactions via TLC/HPLC and optimize pH/solvent polarity to control selectivity .

Q. What advanced techniques are used to study target protein interactions?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) for kinase inhibitors .
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., EGFR tyrosine kinase) to map binding pockets .
  • Molecular Dynamics Simulations : Predict binding stability using force fields (AMBER, CHARMM) .

Q. How can regioselectivity challenges in alkylation/arylation be addressed?

  • Solutions :

  • Directed Metallation : Use Lewis acids (e.g., ZnCl₂) to direct alkylation to the N3 position of the thienopyrimidine core .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetamide NH) with Boc groups during harsh reactions .

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